N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
This complex organic compound belongs to a class of chemical substances often explored for potential applications in medicine and materials science. Its unique structure, which includes both nicotinamide and oxazepine moieties, suggests it may possess interesting pharmacological or biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps may include cyclization, fluorination, and amidation reactions, with specific reagents and conditions tailored to ensure the correct assembly of the oxazepine and nicotinamide units.
Industrial Production Methods:
Industrial production would likely involve a scalable method with optimized yields and minimal waste. Techniques such as continuous flow chemistry might be employed to achieve this, reducing reaction times and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions affecting the oxazepine ring.
Reduction: Potential reduction reactions could target the nitro group present in the nicotinamide moiety.
Substitution: Substitution reactions, especially electrophilic substitution, could occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., sodium borohydride) are commonly used. Conditions might include reflux, inert atmosphere, and the use of catalysts.
Major Products:
The major products depend on the specific reactions performed, but could include derivatives with modified functional groups, potentially enhancing the compound's activity or stability.
Scientific Research Applications
Chemistry:
As a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Investigated for its potential as an enzyme inhibitor or modulator, influencing metabolic pathways.
Medicine:
Explored for potential therapeutic effects in conditions like cancer or neurodegenerative diseases due to its unique structure.
Industry:
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This could influence various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it might bind to an enzyme's active site, inhibiting its function and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-1,2-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-chloronicotinamide
These compounds share structural similarities but might differ in their specific substitutions, affecting their reactivity and applications.
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Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQJHVPUJETAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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